Orientin

Descripción general

Descripción

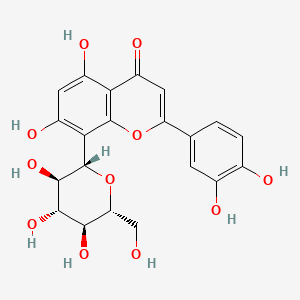

La orientina es una flavona, un tipo de flavonoide, que es el 8-C glucósido de la luteolina. Se encuentra en varias plantas, como Adonis vernalis, Anadenanthera colubrina, Anadenanthera peregrina y hojas de bambú Phyllostachys nigra . La orientina es conocida por sus propiedades antioxidantes, antiinflamatorias y neuroprotectoras .

Aplicaciones Científicas De Investigación

La orientina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar las propiedades antioxidantes de los flavonoides.

Medicina: Explorado por su potencial en el tratamiento del cáncer colorrectal, la inflamación hepática y las enfermedades neurodegenerativas

Industria: Utilizado en el desarrollo de antioxidantes naturales para productos alimenticios y cosméticos.

Mecanismo De Acción

La orientina ejerce sus efectos a través de varios objetivos moleculares y vías:

Mecanismo antioxidante: Activa la vía Nrf2-ARE, lo que lleva a la producción de enzimas antioxidantes como la hemo oxigenasa-1 (HO-1), la superóxido dismutasa (SOD), la catalasa (CAT) y la glutatión peroxidasa (GPx).

Mecanismo antiinflamatorio: Inhibe la vía de señalización TLR4 / NF-kB, reduciendo los niveles de citoquinas proinflamatorias como IL-6, IL-1β y TNF-α.

Inducción de la apoptosis: Induce la apoptosis mitocondrial intrínseca en las células cancerosas, interrumpiendo la proliferación celular y las vías de señalización inflamatoria.

Análisis Bioquímico

Biochemical Properties

Orientin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the levels of pro-inflammatory cytokines such as interleukin-6, interleukin-1β, and tumor necrosis factor-α . This compound also increases the level of interleukin-10, an anti-inflammatory cytokine . These interactions highlight its potential in modulating inflammatory responses and oxidative stress.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hepatocellular carcinoma cells, this compound inhibits proliferation and migration by suppressing the activation of the NF-κB signaling pathway . Additionally, this compound induces mitochondrial intrinsic apoptosis in colorectal cancer cells, thereby interrupting cell proliferation and inflammatory signaling pathways . These effects demonstrate this compound’s potential in cancer treatment by influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It induces mitochondrial intrinsic apoptosis in colorectal cancer cells by interrupting cell proliferation and inflammatory signaling pathways . This compound also modulates key signaling pathways such as PTEN/PI3/Akt and Wnt/β-catenin, which are linked to cancer progression . Furthermore, this compound inhibits the NF-κB signaling pathway in hepatocellular carcinoma cells, reducing cell proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound exhibits a time-dependent inhibitory effect on the proliferation of hepatocellular carcinoma cells . Additionally, this compound’s stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its bioactivity over extended periods, making it a promising candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving colorectal cancer, this compound has shown dose-dependent intracellular reactive oxygen species generation . Higher doses of this compound have been associated with increased pro-apoptotic effects and reduced tumor growth . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall therapeutic efficacy of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It modulates the Nrf2-ARE pathway, leading to the production of antioxidant enzymes such as heme oxygenase-1, superoxide dismutase, catalase, and glutathione peroxidase . These enzymes help scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, this compound influences the PI3K/Akt and JNK-ERK1/2 pathways, which are crucial for cellular energy regulation and survival .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with glucose transporters and insulin signaling pathways to enhance substrate metabolism in liver cells . This compound’s ability to improve glucose and palmitate uptake highlights its potential in regulating cellular energy homeostasis and metabolic function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize in mitochondria, where it exerts protective effects against oxidative stress and mitochondrial dysfunction . This localization is essential for its role in modulating mitochondrial autophagy and preventing apoptosis in cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La orientina se puede sintetizar mediante varios métodos, incluida la cromatografía líquida de alta resolución (HPLC) y la cromatografía líquida de alta resolución preparativa (PHPLC). Un método implica el uso de cromatografía en columna basada en resina AB-8 seguida de PHPLC, utilizando una fase móvil que consiste en metanol-agua con 0,3% de ácido acético . El caudal se mantiene a 5 mL/min y la temperatura de la columna se mantiene a 20 °C .

Métodos de producción industrial

En entornos industriales, la orientina a menudo se extrae de fuentes naturales, como las hojas de bambú. El proceso de extracción implica cromatografía en columna de resina macroporosa y cromatografía líquida de alta resolución preparativa . Este método garantiza una alta pureza y rendimiento de la orientina.

Análisis De Reacciones Químicas

Tipos de reacciones

La orientina experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Se sabe que interactúa con los antioxidantes, limitando la activación de las enzimas de fase 1 e induciendo la apoptosis mitocondrial intrínseca en las células cancerosas .

Reactivos y condiciones comunes

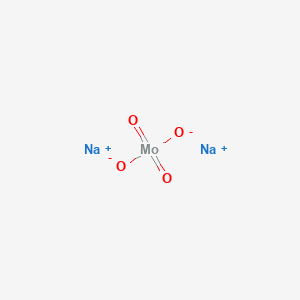

Los reactivos comunes utilizados en las reacciones que involucran orientina incluyen hidroperóxido de terc-butilo (TBHP) y thapsigargina (TG). Estos reactivos se utilizan para estudiar la respuesta al estrés oxidativo y la eliminación del estrés del retículo endoplásmico .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran orientina incluyen varios metabolitos que exhiben propiedades antiinflamatorias y antioxidantes. Estos metabolitos juegan un papel crucial en el mantenimiento de la homeostasis celular y la prevención del daño oxidativo .

Comparación Con Compuestos Similares

La orientina a menudo se compara con otros flavonoides como la luteolina, la apigenina y la isoorientina. Si bien todos estos compuestos exhiben propiedades antioxidantes y antiinflamatorias, la orientina es única debido a su mayor solubilidad y biodisponibilidad . Compuestos similares incluyen:

Luteolina: Un flavonoide con fuertes propiedades antioxidantes.

Apigenina: Conocido por sus efectos antiinflamatorios y anticancerígenos.

Isoorientina: El 6-C glucósido de la luteolina, similar en estructura a la orientina pero con diferentes actividades biológicas.

Las propiedades únicas de la orientina la convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAPMLGJVGLZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Orientin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28608-75-5 | |

| Record name | Orientin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

265 - 267 °C | |

| Record name | Orientin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

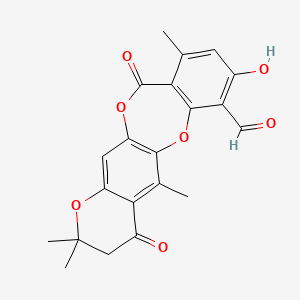

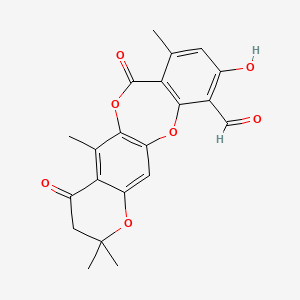

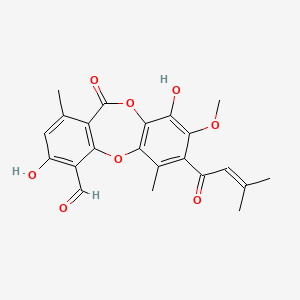

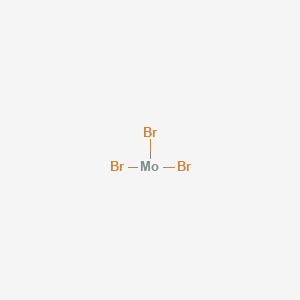

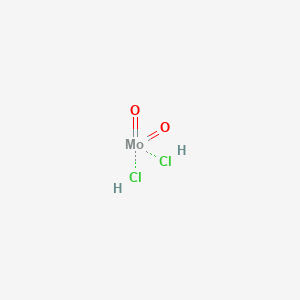

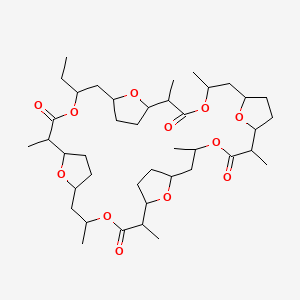

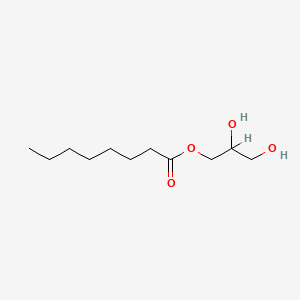

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.